Product packaging for 5-Carboxymethylaminomethyl-2-thiouridine(Cat. No.:CAS No. 78173-95-2)

5-Carboxymethylaminomethyl-2-thiouridine

Cat. No.: B1228955
CAS No.: 78173-95-2
M. Wt: 347.35 g/mol
InChI Key: VKLFQTYNHLDMDP-PNHWDRBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Critical Role of Post-transcriptional RNA Modifications in Cellular Processes

Following transcription from a DNA template, RNA molecules, particularly tRNAs, undergo extensive chemical alterations known as post-transcriptional modifications. lecturio.comwikipedia.org These modifications are not mere decorations; they are essential for the proper folding, stability, and function of RNA. researchgate.netacs.org In tRNA, modifications contribute to the formation and maintenance of the characteristic L-shaped tertiary structure, which is vital for its interaction with ribosomes and aminoacyl-tRNA synthetases. researchgate.netnih.gov

These chemical changes influence a wide range of cellular activities. They can modulate the rate of protein translation, allowing cells to respond dynamically to changing conditions such as stress or different stages of the cell cycle. nih.gov Furthermore, modifications in the anticodon loop of tRNA are critical for accurate codon-anticodon pairing, preventing frameshift errors and ensuring that the correct amino acid is incorporated into the growing polypeptide chain. nih.gov The diversity of these modifications, with over 150 unique types identified, underscores their fundamental importance in regulating gene expression and maintaining cellular homeostasis. nih.gov

Overview of Thiouridine Modifications in the Anticodon Loop of tRNA

The anticodon loop of tRNA, particularly the wobble position (position 34), is a hotspot for complex modifications. acs.org Thiouridine modifications, characterized by the substitution of an oxygen atom with a sulfur atom, are a prominent class of these alterations. The presence of a 2-thiouridine (B16713) (s²U) at the wobble position is a conserved feature across all domains of life. acs.org

This sulfur modification has a profound impact on the structure and function of the tRNA anticodon. The sulfur atom at the C2 position of the uridine (B1682114) ring restricts the conformational flexibility of the nucleoside, favoring a C3'-endo sugar pucker which is characteristic of A-form RNA. oup.com This conformational rigidity is crucial for stabilizing the codon-anticodon interaction. oup.comasm.org Specifically, 2-thiouridine modification enhances base pairing with adenosine (B11128) (A) in the third position of the mRNA codon and restricts "wobble" pairing with guanosine (B1672433) (G), thereby improving the accuracy and efficiency of translation. mdpi.com

Classification and Nomenclature of 5-Substituted 2-Thiouridine Derivatives in tRNA

The 2-thiouridine at the wobble position is often further modified at the C5 position of the uracil (B121893) ring, leading to a diverse family of 5-substituted 2-thiouridine derivatives. These modifications are designated with specific nomenclature that reflects their chemical structure. The general term for this class of compounds is xm⁵s²U, where 'x' represents the specific substituent at the 5-methyl position and 's²' indicates the 2-thio modification.

The nature of the C5 substituent varies depending on the organism and the specific tRNA. mdpi.compreprints.org In bacteria, common derivatives include 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) and 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U). mdpi.commdpi.com Eukaryotic cytosol typically features 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U), while mitochondrial tRNAs can contain 5-taurinomethyl-2-thiouridine (τm⁵s²U). mdpi.compreprints.org

Classification of Common 5-Substituted 2-Thiouridine Derivatives
AbbreviationFull NameTypical Location
mnm⁵s²U5-methylaminomethyl-2-thiouridineBacteria
cmnm⁵s²UThis compoundBacteria
mcm⁵s²U5-methoxycarbonylmethyl-2-thiouridineEukaryotic Cytosol
τm⁵s²U5-taurinomethyl-2-thiouridineMitochondria

Contextualizing this compound as a Key Modified Nucleoside

This compound (cmnm⁵s²U) is a crucial modified nucleoside found at the wobble position of the anticodon in certain bacterial tRNAs, such as those for lysine (B10760008), glutamine, and glutamic acid. nih.govoup.com Its presence is vital for the precise decoding of specific codons. This complex modification is not a static feature but is synthesized through a multi-step enzymatic pathway.

The biosynthesis of cmnm⁵s²U is a testament to the intricate molecular machinery dedicated to tRNA maturation. This process involves a series of enzymes that sequentially add the sulfur atom and the carboxymethylaminomethyl group to the uridine base. The functional significance of cmnm⁵s²U lies in its ability to fine-tune codon-anticodon interactions, ensuring translational fidelity and efficiency. It serves as a critical intermediate in the formation of other modified nucleosides, highlighting its central role in the complex network of tRNA modifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O7S B1228955 5-Carboxymethylaminomethyl-2-thiouridine CAS No. 78173-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O7S/c16-4-6-8(19)9(20)11(22-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)23/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,23)/t6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLFQTYNHLDMDP-PNHWDRBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228824
Record name 5-(Carboxymethylaminomethyl)-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78173-95-2
Record name 5-Carboxymethylaminomethyl-2-thiouridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78173-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Carboxymethylaminomethyl)-2-thiouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078173952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Carboxymethylaminomethyl)-2-thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Distribution and Evolutionary Conservation of 5 Carboxymethylaminomethyl 2 Thiouridine

Presence and Specificity in Eukaryotic Organelles (e.g., Yeast Mitochondria)

The distribution of uridine (B1682114) modifications at the wobble position is highly compartmentalized in eukaryotic cells. While the cytosol of eukaryotes like Saccharomyces cerevisiae contains 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), their mitochondria utilize 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U). frontiersin.org This highlights a divergence in tRNA modification pathways between the cytoplasm and organelles of eukaryotic cells. The presence of cmnm5s2U in yeast mitochondria is a key feature that distinguishes its translational machinery from that of the cytosol and from the mitochondrial tRNAs of mammals, which contain 5-taurinomethyl-2-thiouridine (τm5s2U). mdpi.comfrontiersin.org Studies have also identified the related compound 5-[[(carboxymethyl)amino]methyl]uridine (cmnm5U) in the wobble position of mitochondrial tRNA(Leu) and tRNA(Trp) in Saccharomyces cerevisiae, further underscoring the importance of this specific chemical moiety in yeast mitochondrial gene expression. nih.gov

Eukaryotic CompartmentSpecific ModificationOrganism Example
Cytosol5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U)Saccharomyces cerevisiae frontiersin.orgnih.gov
MitochondriaThis compound (cmnm5s2U) Saccharomyces cerevisiae frontiersin.org
Mitochondria5-taurinomethyl-2-thiouridine (τm5s2U)Mammals mdpi.comfrontiersin.org

Identification in Specific Transfer RNA Isoacceptors (e.g., tRNA^Lys, tRNA^Glu, tRNA^Gln)

The cmnm5s2U modification and its derivatives are not found universally across all tRNAs but are restricted to a specific set of isoacceptors. In both bacteria and eukaryotic organelles, this modification is consistently found at the wobble position (U34) of tRNAs that decode two-codon families ending in a purine (B94841) (A or G).

In the bacterium E. coli, cmnm5s2U is synthesized on the tRNAs for lysine (B10760008) (tRNA^Lys), glutamine (tRNA^Gln), and glutamic acid (tRNA^Glu). asm.orgnih.govfrontiersin.org Similarly, in the Gram-positive bacterium B. subtilis, the derivative mnm5s2U is present in tRNA^Gln(UUG), tRNA^Glu(UUC), and tRNA^Lys(UUU). nih.gov This specificity is also maintained in eukaryotic organelles; cmnm5s2U is found in the same set of tRNAs (tRNA^Lys, tRNA^Gln, tRNA^Glu) within yeast mitochondria. frontiersin.org The presence of this modification is critical for accurate decoding, preventing frameshift errors and ensuring the correct base pairing with codons ending in A and G. nih.govnih.gov

Organism/OrganelletRNA Isoacceptors with cmnm5s2U or its Derivatives
Escherichia colitRNA^Lys, tRNA^Gln, tRNA^Glu asm.orgnih.govfrontiersin.org
Bacillus subtilistRNA^Lys, tRNA^Gln, tRNA^Glu nih.gov
Yeast MitochondriatRNA^Lys, tRNA^Gln, tRNA^Glu frontiersin.org
Yeast MitochondriatRNA^Leu, tRNA^Trp (contain the related cmnm5U) nih.gov

Comparative Genomics of Genes Encoding Biosynthetic Enzymes for this compound

Comparative genomic analysis provides significant insights into the evolution of the cmnm5s2U biosynthetic pathway. The genes mnmE and mnmG, which encode the enzymatic complex for the initial step of adding the carboxymethylaminomethyl group, are universally conserved across bacteria. nih.gov MnmE is a GTPase, and MnmG is an FAD-dependent oxidoreductase; their homologs are also found in eukaryotes, highlighting the ancient origin of this modification machinery. acs.orgresearchgate.netebi.ac.uk

In contrast, the genes responsible for the subsequent modification steps show a more varied distribution. The mnmC gene, encoding the bifunctional enzyme that converts cmnm5s2U to mnm5s2U in Gram-negative bacteria, is found primarily in proteobacteria and some spirochetes but is notably absent from Gram-positive bacteria and plants. nih.govnih.gov This absence led to the use of comparative genomics to identify the functional equivalent in these organisms. By comparing the genomes of bacteria that produce mnm5s2U but lack mnmC, researchers successfully identified ytqB (renamed mnmM) as the gene encoding the missing methyltransferase in Bacillus subtilis. nih.govnih.gov This integrated approach, combining genome mining and comparative analysis, is a powerful strategy for uncovering novel biosynthetic pathways. nih.gov

The eukaryotic pathway for the 2-thiolation step also shows divergence. In bacteria and eukaryotic organelles, the MnmA pathway is responsible for the thiolation of uridine at position 34. frontiersin.orggenesilico.pl However, in the cytosol of eukaryotes, a different pathway involving the Ncs6/Urm1 proteins is utilized to create the 2-thio modification on mcm5s2U. frontiersin.org This evolutionary divergence in enzyme systems underscores the adaptation of tRNA modification pathways to different cellular environments.

Biosynthesis Pathways and Enzymology of 5 Carboxymethylaminomethyl 2 Thiouridine

Overview of the Integrated Biosynthetic Pathway for 5-Substituted 2-Thiouridines in tRNA

The formation of 5-carboxymethylaminomethyl-2-thiouridine at the wobble uridine (B1682114) (U34) of specific tRNAs is the result of two distinct multi-enzyme pathways. nih.gov These pathways independently modify the C5 position and the C2 position of the pyrimidine (B1678525) ring. nih.gov

C5-Position Modification : This pathway is responsible for adding the carboxymethylaminomethyl (-CH₂NHCH₂COOH) group to the C5 atom of the uridine. This reaction is primarily catalyzed by the MnmEG protein complex. asm.orgnih.gov

C2-Position Thiolation : This pathway involves the substitution of the oxygen atom at the C2 position with a sulfur atom, a process known as thiolation. asm.orgnih.gov In bacteria, this is carried out by a sulfur relay system culminating in the activity of the enzyme MnmA. nih.govasm.org

These two modification events can occur in a varied order, but both are required to produce the final cmnm5s2U nucleoside. biorxiv.org The resulting hypermodification is critical for the function of tRNAs that read two-family box codons ending in A or G. biorxiv.org

Enzymatic Introduction of the Carboxymethylaminomethyl Moiety at C5 of Uridine

The addition of the carboxymethylaminomethyl side chain at the C5 position of uridine is a complex biochemical process orchestrated by the MnmEG enzymatic complex, which utilizes several cofactors and substrates to achieve this specific modification.

The central catalyst for the C5 modification is the MnmEG complex, a conserved protein assembly found in bacteria. nih.govnih.gov This complex is composed of two distinct homodimeric proteins, MnmE and MnmG, which associate to form a functional heterotetrameric (α₂β₂) or larger (α₄β₂) structure. biorxiv.orgbiorxiv.org

MnmE : This protein is a G-protein, characterized by its ability to bind and hydrolyze guanosine-5′-triphosphate (GTP). asm.orgnih.gov It also possesses a binding site for a tetrahydrofolate (THF) derivative, which serves as a one-carbon donor in the reaction. nih.govnih.gov

MnmG : This component is a flavoenzyme that binds Flavin Adenine (B156593) Dinucleotide (FAD) as a cofactor. asm.orgnih.gov It functions as an oxidoreductase, facilitating electron transfer during the catalytic cycle. asm.org

The interaction between MnmE and MnmG is dynamic, involving significant conformational changes upon complex formation, which are essential for creating the active site and enabling the transfer of reaction intermediates between the two protein components. biorxiv.org

Enzyme/ComplexComponent(s)Primary FunctionKey Substrates/Cofactors
MnmEG ComplexMnmE, MnmGCatalyzes the addition of the (carboxy)methylaminomethyl group to C5 of U34 in tRNA.tRNA, Glycine (B1666218)/Ammonium (B1175870), CH₂THF, GTP, FAD, NADH. nih.govnih.govacs.org
MnmE-GTPase; binds CH₂THF and facilitates GTP hydrolysis for conformational changes. asm.orgnih.govGTP, CH₂THF. acs.org
MnmG-FAD-dependent oxidoreductase; involved in the formation of the methylene-transfer intermediate. asm.orgnih.govFAD, NADH. acs.org
MnmA-tRNA thiouridylase; catalyzes the final sulfur insertion at the C2 position of uridine. nih.govasm.orgATP, Sulfurated carrier protein. nih.gov
IscS-Cysteine desulfurase; initial sulfur donor in the thiolation pathway. asm.orgL-cysteine. asm.org

The catalytic activity of the MnmEG complex is critically dependent on the cofactors GTP and FAD, as well as a reducing agent like NADH. nih.govnih.gov

GTP Hydrolysis : The hydrolysis of GTP by the MnmE subunit is thought to drive essential conformational rearrangements within the MnmEG complex. nih.gov This energy-consuming step is likely required for proper substrate (tRNA) recognition or for the assembly of the active site that spans both proteins. nih.gov

FAD and NADH : FAD, bound to MnmG, plays a central role in the chemical transformation. It is first reduced to FADH₂ by NADH. nih.govacs.org This reduced flavin is then used to activate the one-carbon donor, methylenetetrahydrofolate (CH₂THF). acs.org In vitro studies have shown that at high concentrations of FAD, the requirement for an external reductant like NADH can sometimes be bypassed. nih.gov

Substrate/CofactorRole in C5-ModificationBinding Protein
tRNAThe macromolecular substrate containing the target uridine (U34). nih.govMnmEG Complex
GlycineProvides the carboxymethylamino moiety of the final cmnm⁵ side chain. asm.orgnih.govMnmEG Complex
Methylene-tetrahydrofolate (CH₂THF)Donates the methylene (B1212753) (-CH₂-) group that links the glycine moiety to the uridine base. nih.govbiorxiv.orgMnmE acs.org
GTPHydrolyzed to drive conformational changes essential for the reaction. nih.govnih.govMnmE acs.org
FAD/FADH₂Acts as a redox cofactor to activate CH₂THF for methylene transfer. acs.orgacs.orgMnmG acs.org
NADHReduces FAD to FADH₂ to initiate the catalytic cycle. nih.govacs.orgMnmG asm.org

Recent research has provided significant insights into the chemical mechanism of the MnmEG-catalyzed reaction. acs.orgacs.org The process involves the formation and transfer of a highly reactive methylene group.

Formation of a Flavin-Iminium Intermediate : The reaction begins with the reduction of MnmG-bound FAD to FADH₂. This FADH₂ then reacts with CH₂THF (bound to MnmE) to form a key intermediate: a flavin-iminium species, FADH[N⁵═CH₂]⁺. acs.orgacs.org This step effectively activates the methylene group for transfer.

Methylene Transfer to Uridine : The C5 atom of the target uridine in the tRNA substrate performs a nucleophilic attack on the electrophilic methylene carbon of the FADH[N⁵═CH₂]⁺ intermediate. acs.org This forms a new carbon-carbon bond and tethers the methylene group to the uridine base.

Glycine Interception : In the final step, the amino group of a glycine molecule attacks the newly attached methylene group. asm.orgacs.org This interception completes the formation of the 5-carboxymethylaminomethyl side chain, regenerating the enzyme complex for another catalytic cycle.

The MnmEG complex exhibits substrate flexibility. Besides glycine, it can also utilize ammonium (NH₄⁺) as a nucleophile. nih.govoup.com When ammonium is used instead of glycine, the reaction product is 5-aminomethyluridine (B12866518) (nm⁵U). asm.orgnih.gov In some biosynthetic pathways, cmnm⁵U can be converted to nm⁵U by the enzymatic removal of the carboxymethyl group, a reaction catalyzed by the MnmC enzyme in certain bacteria. nih.govoup.com Therefore, nm⁵U is a key intermediate, either formed directly by the MnmEG complex or derived from its primary product, cmnm⁵U. nih.gov

Enzymatic Thiolation at the C2 Position of Uridine

The introduction of sulfur at the C2 position of uridine is a separate process that is essential for the formation of cmnm⁵s²U. This thiolation enhances the conformational rigidity of the anticodon loop, which restricts base pairing and minimizes errors during translation. asm.orgnih.gov

In bacteria such as Escherichia coli, the C2-thiolation is accomplished by a complex sulfur-relay system. asm.org The pathway is initiated by the enzyme IscS , a cysteine desulfurase that abstracts sulfur from L-cysteine. nih.govasm.org The sulfur is then passed along a cascade of sulfur-carrier proteins, including TusA, TusBCD, and TusE. asm.org

The final step is catalyzed by the tRNA thiouridylase MnmA . nih.gov MnmA utilizes ATP to adenylate the C2-oxygen of the uridine base within the tRNA substrate. nih.gov This activation facilitates a nucleophilic attack by the sulfur atom (delivered by the relay system), which displaces the AMP group and results in the formation of a 2-thiouridine (B16713) residue. nih.gov This thiolation is independent of the C5 modification machinery but is a prerequisite for the final identity of this compound. asm.org

Sulfur Mobilization by Cysteine Desulfurases (e.g., IscS)

The biosynthesis of this compound, like many sulfur-containing biomolecules, commences with the mobilization of sulfur from a readily available source. nih.gov In both bacteria and eukaryotes, this process is initiated by a class of enzymes known as cysteine desulfurases, which utilize the amino acid L-cysteine as the primary sulfur donor. nih.govcore.ac.uk In the well-studied Gram-negative bacterium Escherichia coli, the enzyme responsible for this initial step is the L-cysteine desulfurase IscS. asm.org

IscS, a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the conversion of L-cysteine into L-alanine and a highly reactive sulfur species known as sulfane sulfur. nih.govcore.ac.uk This sulfur is not released freely but is transiently bound to a conserved cysteine residue on the enzyme, forming a persulfide intermediate (IscS-SSH). nih.govcore.ac.uk This activated, enzyme-bound sulfur is then primed for transfer to specific acceptor proteins in the subsequent stages of the biosynthetic pathway. nih.gov

While E. coli relies on a primary cysteine desulfurase, other bacteria, particularly within the Gram-positive group, have evolved more specialized systems. Bacillus subtilis, for instance, encodes multiple cysteine desulfurases that are partnered with specific sulfur acceptor pathways. nih.govasm.org In the context of 2-thiouridine synthesis in B. subtilis, the specific cysteine desulfurase involved is YrvO. asm.org Research has demonstrated that the levels of this s²U-specific cysteine desulfurase, along with the thiouridylase MnmA, decrease in response to low sulfur availability in the growth medium, suggesting a regulatory link between sulfur nutrient levels and the production of this tRNA modification. nih.govasm.org

Sulfur Relay Systems Involving Dedicated Carrier Proteins (e.g., TusA, TusBCD, TusE)

Following its initial mobilization by IscS, the persulfide sulfur is not transferred directly to the final tRNA substrate. Instead, in organisms like E. coli, it is shuttled through a dedicated sulfur relay system composed of several carrier proteins. asm.org This intricate network ensures the safe and efficient trafficking of the reactive sulfur atom to its ultimate destination. The key components of this relay system for 2-thiouridine synthesis are TusA, the TusBCD complex, and TusE. nih.govasm.org

These proteins act sequentially to move the sulfur from IscS to the thiouridylase enzyme, MnmA. asm.org The process involves the formation of a persulfide on TusE, which then serves as the direct sulfur donor for the MnmA-catalyzed reaction. asm.org The involvement of this multi-protein relay is crucial for efficiency; in vitro studies have shown that the presence of the Tus proteins can enhance the rate of tRNA thiolation by MnmA by as much as 200-fold compared to the activity of MnmA and IscS alone. asm.org

The protein TusA appears to be a central hub in sulfur trafficking, as it is also implicated in other pathways, such as the synthesis of the molybdenum cofactor. nih.govnih.gov It possesses a highly conserved Cys-Pro-X-Pro motif, where the cysteine residue is the active site for accepting and transferring the sulfane sulfur. nih.gov The functional importance of this pathway is underscored by the observation that deficiencies in TusA in E. coli lead to significant physiological defects, including poor viability and problems with cell division. nih.gov

The Thiouridylase (MnmA) in 2-Thiolation of tRNA

The final enzymatic step in the incorporation of sulfur at the C2 position of uridine is catalyzed by tRNA-specific 2-thiouridylase MnmA. asm.orguniprot.org This enzyme specifically targets the uridine at the wobble position (U34) of tRNAs for lysine (B10760008), glutamine, and glutamate, converting it to 2-thiouridine (s²U34). asm.orguniprot.org MnmA belongs to the ATP-pyrophosphatase family of enzymes and features a characteristic PP-loop motif essential for its function. nih.govasm.org

The catalytic mechanism of MnmA proceeds in two distinct steps. asm.orgnih.gov

Activation: The enzyme first utilizes ATP to adenylate the C2 atom of the target uridine (U34) on the tRNA molecule. This creates a highly reactive tRNA intermediate and releases pyrophosphate. asm.orguniprot.org

Sulfur Transfer: Subsequently, the persulfide sulfur, delivered by the sulfur relay system (e.g., from TusE), performs a nucleophilic attack on the activated C2 atom. asm.orguniprot.org This results in the formation of 2-thiouridine (s²U34) and the release of AMP. asm.orguniprot.org

In E. coli MnmA, three amino acid residues—Asp99, Cys102, and Cys199—are considered critical for catalysis. asm.org The proposed mechanism involves the formation of a persulfide on Cys199, which then acts as the nucleophile. Cys102 and Asp99 are thought to assist in the final steps of the reaction, leading to the release of the modified tRNA. asm.org MnmA is indispensable for this modification in vivo. asm.org

Iron-Sulfur Cluster Dependent and Independent Thiolation Pathways

Historically, the 2-thiolation pathway in E. coli was understood to be an iron-sulfur (Fe-S) cluster-independent process, relying solely on the persulfide relay chemistry involving IscS and the Tus proteins. asm.org However, more recent evidence has introduced complexity to this model, suggesting that an Fe-S cluster bound to MnmA may be involved, even in E. coli. asm.org

The existence of distinct, mechanistically different thiolation pathways is now well-established.

Fe-S Independent Pathway: The canonical pathway described in E. coli represents a system where the sulfur is relayed via a series of protein persulfide intermediates. nih.govasm.org

Fe-S Dependent Pathway: In contrast, research on the MnmA from the thermophilic bacterium Thermus thermophilus has revealed an ancient version of the enzyme that is strictly dependent on a [4Fe-4S] cluster for its activity. nih.gov In vitro experiments demonstrated that the holoenzyme (containing the Fe-S cluster) was catalytically active, whereas the apoenzyme (lacking the cluster) was not. nih.gov Similarly, in eukaryotes, the synthesis of 2-thiouridine is functionally linked to the cellular machinery responsible for building Fe-S clusters, known as the iron-sulfur cluster (ISC) and cytosolic iron-sulfur cluster assembly (CIA) pathways. nih.gov

This divergence highlights the evolutionary adaptability of tRNA modification pathways, with different domains of life employing distinct biochemical strategies to achieve the same crucial modification.

FeatureFe-S Independent Pathway (e.g., E. coli)Fe-S Dependent Pathway (e.g., T. thermophilus, Eukaryotes)
Key Sulfur Source L-cysteineL-cysteine
Sulfur Mobilization Cysteine Desulfurase (IscS)Cysteine Desulfurase (Nfs1 in eukaryotes)
Sulfur Transfer Protein persulfide relay (TusA, TusBCD, TusE)Iron-Sulfur Cluster (ISC/CIA) assembly machinery
MnmA Cofactor Traditionally none; recent evidence suggests possible Fe-S cluster involvement[4Fe-4S] cluster is essential for activity
Primary Mechanism Persulfide chemistryFe-S cluster-mediated catalysis

Subsequent Modifications and Derivations of this compound

The 2-thiolation catalyzed by MnmA is often part of a more complex modification landscape at the U34 position. The base can be modified at the C5 position prior to or after the C2 thiolation. The biosynthesis of the 5-carboxymethylaminomethyl (cmnm⁵) side chain is a critical prerequisite. This modification is installed by the action of the MnmE and MnmG enzyme complex. asm.orgnih.gov MnmE is a GTP-binding protein, and MnmG is an FAD-dependent oxidoreductase. nih.govacs.org Using glycine as a substrate, this complex adds the cmnm⁵ group to the C5 position of uridine, creating 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U), which can then be thiolated to form the titular compound, cmnm⁵s²U. nih.govasm.orgacs.org

Conversion to 5-Methylaminomethyl-2-thiouridine (B1677369) by Bifunctional Enzymes (e.g., MnmC)

In many Gram-negative bacteria, including E. coli, this compound (cmnm⁵s²U) is not the final product but an intermediate that is further processed to 5-methylaminomethyl-2-thiouridine (mnm⁵s²U). asm.org This two-step conversion is carried out by a single bifunctional enzyme, MnmC. acs.orgoup.com

The MnmC enzyme possesses two distinct catalytic domains:

MnmC(o) Domain: This domain catalyzes the initial reaction, an oxidative decarboxylation that removes the carboxymethyl group from the cmnm⁵s²U intermediate. nih.govacs.org This produces 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U). oup.comresearchgate.net

MnmC(m) Domain: The second domain acts as a methyltransferase. It utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to add a methyl group to the newly formed aminomethyl side chain, completing the synthesis of mnm⁵s²U. oup.comresearchgate.net

Discovery and Characterization of Organism-Specific Methyltransferases (e.g., MnmM in Gram-Positive Bacteria)

Genomic analyses revealed that many organisms, particularly Gram-positive bacteria and plants, possess the final mnm⁵s²U modification in their tRNAs but conspicuously lack a gene encoding the bifunctional MnmC enzyme. oup.comnih.gov This observation pointed to the existence of an alternative, non-orthologous enzymatic pathway for the final methylation step.

Intensive research, combining comparative genomics, gene deletion studies, and in vitro enzymatic assays, led to the discovery of a novel methyltransferase in Bacillus subtilis, which was named MnmM (formerly known as YtqB). oup.comnih.gov

Function: MnmM was shown to be the missing enzyme, responsible for converting the nm⁵s²U intermediate into the final mnm⁵s²U product in these organisms. oup.comnih.gov Deletion of the mnmM gene in B. subtilis and Streptococcus mutans resulted in the accumulation of the nm⁵s²U intermediate, confirming its role in the pathway. oup.comnih.gov

Specificity: The molecular basis for its specificity was elucidated through the crystal structure of B. subtilis MnmM in a complex with a tRNA anticodon stem-loop. The structure revealed that the enzyme specifically recognizes a U33-nm⁵s²U34-U35 sequence, ensuring precise modification at the wobble position. nih.gov

Associated Enzyme: Further investigation showed that in many Gram-positive bacteria, the mnmM gene is located in an operon with another gene, mnmL (formerly YtqA). nih.gov MnmL is a radical SAM enzyme that performs the function of the MnmC(o) domain, converting cmnm⁵s²U to nm⁵s²U, thus providing the substrate for MnmM. nih.gov This MnmLM pathway represents a distinct evolutionary solution for synthesizing mnm⁵s²U in bacteria lacking MnmC. nih.gov

Enzyme/ComplexOrganism/GroupFunction in Pathway
IscS E. coli (Gram-negative)Cysteine desulfurase; mobilizes sulfur from L-cysteine.
YrvO B. subtilis (Gram-positive)Specialized cysteine desulfurase for 2-thiouridine synthesis.
TusA, TusBCD, TusE E. coli (Gram-negative)Sulfur relay system; transfers sulfur from IscS to MnmA.
MnmA Widespread BacteriaThiouridylase; catalyzes the 2-thiolation of U34 to s²U34.
MnmE/MnmG Widespread BacteriaCatalyzes the formation of the cmnm⁵ side chain on U34. asm.orgnih.gov
MnmC E. coli (Gram-negative)Bifunctional enzyme; converts cmnm⁵(s²)U to nm⁵(s²)U and then to mnm⁵(s²)U. acs.orgoup.com
MnmL (YtqA) B. subtilis (Gram-positive)Radical SAM enzyme; converts cmnm⁵s²U to nm⁵s²U. nih.gov
MnmM (YtqB) B. subtilis (Gram-positive)Methyltransferase; converts nm⁵s²U to mnm⁵s²U. oup.comnih.gov

Kinetic Tuning and Regulation of Enzymatic Steps in the Modification Pathway

The biosynthesis of this compound (cmnm⁵s²U) and its subsequent conversion to other modified nucleosides is a highly regulated process. The efficiency and fidelity of this tRNA modification pathway are not merely dependent on the presence of the requisite enzymes but are intricately controlled by the kinetic properties of these enzymes and the availability of substrates. This kinetic tuning ensures a smooth progression through the multi-step modification process, preventing the accumulation of intermediate products and ensuring the desired final modification is achieved.

In bacteria such as Escherichia coli, the pathway involves a series of sequential enzymatic reactions. The initial modification is catalyzed by the MnmE-MnmG (MnmEG) complex, which adds a carboxymethylaminomethyl group to the C5 position of uridine at the wobble position of tRNA, using glycine as a substrate. acs.orgnih.govasm.org This step requires the hydrolysis of GTP by the MnmE protein, a process that induces structural rearrangements within the MnmEG complex essential for its catalytic activity. researchgate.net

Following the formation of cmnm⁵s²U, the bifunctional enzyme MnmC catalyzes the subsequent two steps in some bacteria. nih.gov The FAD-dependent oxidoreductase domain of MnmC first converts this compound (cmnm⁵s²U) to 5-aminomethyl-2-thiouridine (nm⁵s²U). nih.govoup.com Subsequently, the S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain of MnmC methylates nm⁵s²U to produce the final product, 5-methylaminomethyl-2-thiouridine (mnm⁵s²U). nih.govoup.com

A key aspect of the regulation of this pathway is the kinetic coordination of the two activities of the MnmC enzyme. Steady-state kinetic analysis reveals that the enzyme is kinetically tuned to favor the production of the fully modified mnm⁵s²U while minimizing the buildup of the nm⁵s²U intermediate. oup.com The Michaelis constant (Kₘ) for the second reaction (methylation of nm⁵s²U) is significantly lower than for the first reaction (conversion of cmnm⁵s²U). oup.com This indicates a much higher affinity of the enzyme for the intermediate substrate (nm⁵s²U) than for the initial substrate (cmnm⁵s²U). oup.com

Even though the maximum catalytic rates (k_cat) for both reactions are similar, the tighter binding of the intermediate ensures that once formed, it is rapidly converted to the final product. oup.com This kinetic mechanism prevents the accumulation of partially modified tRNAs, which could be non-functional or detrimental to the cell. oup.com This represents a form of intrinsic regulation where the enzyme's own catalytic properties dictate the metabolic flow.

The activity of the MnmE component of the MnmEG complex is also a critical point of regulation. MnmE is a GTPase that is activated by the dimerization of its G-domains, a process dependent on potassium and the nucleotide itself. researchgate.net GTP hydrolysis is essential for the tRNA modification to occur, linking the biosynthetic pathway to the cell's energy status and GTP pools. researchgate.net Kinetic studies on different MnmE constructs have shown variations in the rates of GTP binding and hydrolysis, highlighting how the protein's structure influences its catalytic cycle. researchgate.net

Interactive Data Tables

Table 1: Kinetic Parameters for Reactions Catalyzed by MnmC in E. coli

This table presents the steady-state kinetic parameters for the two sequential reactions catalyzed by the bifunctional MnmC enzyme. The substrate for these assays was a chimeric version of E. coli tRNAGlu. oup.comnih.gov

Reaction StepSubstrateKₘ (nM)k_cat (s⁻¹)Source
1. Decarboxylationcmnm⁵s²U-tRNA6000.34 oup.com
2. Methylationnm⁵s²U-tRNA700.31 oup.com

Table 2: Fast Kinetic Parameters of Different MnmE Constructs

This table shows the rate constants for GTP binding for various constructs of the MnmE protein, demonstrating the impact of domain structure on the GTPase cycle. researchgate.net

MnmE ConstructRate Constant of GTP Binding (min⁻¹)
MnmE G-domain3935
ΔN-MnmE protein2241
MnmE full protein (wild-type)3528

Molecular Mechanisms and Functional Roles in Translation

Influence on Codon-Anticodon Interactions and Decoding Specificity

The presence of cmnm5s2U at the wobble position is a key determinant for the accurate reading of genetic information, particularly for codons with adenosine (B11128) (A) or guanosine (B1672433) (G) in the third position. nih.gov This modification refines the decoding process, going beyond the original principles of the wobble hypothesis.

The original wobble hypothesis proposed that a single tRNA could recognize multiple codons for the same amino acid through non-standard base pairing at the third codon position. researchgate.net However, the presence of modified nucleosides like cmnm5s2U introduces a higher level of regulation. Modifications at the wobble uridine (B1682114) are nearly universal and are crucial for modulating decoding properties. researchgate.netnih.govoup.com

Research has shown that tRNAs containing cmnm5s2U, and related modifications like 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), can read both NNA and NNG codons. nih.gov This capability represents a significant refinement of the wobble rules, where the modification enables a single tRNA to efficiently decode both codons ending in A and G, a task that would be less specific without the modification. The modification essentially expands the decoding capability while maintaining high fidelity. nih.gov

While cmnm5s2U-containing tRNAs can read NNG codons, the modification simultaneously restricts direct wobble pairing with guanosine (G). nih.govmdpi.com The presence of the bulky sulfur atom at the C2 position of the uridine base creates steric and electronic hindrance for the formation of a classical U-G wobble pair. nih.gov This pairing is considered non-favorable because it would require a significant and disadvantageous conformational shift of the modified uridine within the codon-anticodon mini-helix on the ribosome. nih.gov

The interaction with G is instead mediated by the properties of the C5 substituent, which can promote the formation of specific tautomeric or zwitterionic forms of the nucleobase that are more compatible with guanosine. nih.gov This ensures that while G-ending codons are read, it is done in a controlled manner that prevents the misreading of other codons, thereby maintaining the specificity of translation. nih.govmdpi.com

Table 1: Codon Recognition Mediated by 5-Carboxymethylaminomethyl-2-thiouridine (cmnm5s2U)

Codon 3rd Position Interaction Type with cmnm5s2U Pairing Characteristic Reference
Adenosine (A) Watson-Crick Favorable, enhanced hybridization nih.govmdpi.com
Guanosine (G) Restricted Wobble Non-favorable classic wobble; pairing mediated by C5 group properties nih.govmdpi.com

Contribution to Translational Fidelity and Accuracy

Ribosomal frameshifting is a significant source of translational error where the ribosome shifts its reading frame, leading to the synthesis of non-functional or toxic proteins. The family of 5-substituted 2-thiouridines (R5S2U), which includes cmnm5s2U, is crucial for preserving translational fidelity by preventing +1 and +2 ribosomal frameshifting. mdpi.com The loss of related modifications has been shown to synergistically increase the rates of +1 frameshifting. nih.gov The stable binding of the modified tRNA to the ribosomal A-site is thought to be the mechanism that locks the ribosome in the correct frame, thereby suppressing frameshift events. nih.govnih.gov

The prevention of frameshifting is integral to the broader function of maintaining the correct reading frame throughout the elongation phase of translation. Improvement of reading frame maintenance is a common and critical function for several tRNA modifications, including those at the wobble position. oup.com By optimizing the interaction between the tRNA anticodon and the mRNA codon, cmnm5s2U ensures that the ribosome translocates precisely by one codon (three nucleotides) at a time. nih.gov Disruption of this modification can lead to significant growth defects in organisms, underscoring the importance of reading frame maintenance for cellular viability. nih.govnih.gov

Table 2: Role of Wobble Position Uridine Modifications in Translational Fidelity

Feature tRNA with R5s2U Modification (e.g., cmnm5s2U) tRNA Lacking R5s2U Modification Reference
Ribosomal Frameshifting Suppressed (+1 and +2) Increased rates of +1 frameshifting mdpi.comnih.gov
Reading Frame Maintenance High fidelity Compromised, leading to potential growth defects oup.comnih.gov
Translational Accuracy High Reduced nih.gov

Enhancement of Translational Efficiency and Ribosome Dynamics

The modification of uridine to cmnm5s2U at the wobble position is a key strategy employed by organisms to optimize protein synthesis. This is achieved through direct effects on the dynamics of the ribosome, the cell's protein-building factory. The presence of the 2-thio (s2) group, in particular, is instrumental in enhancing critical steps of the translation elongation cycle.

Increased Binding Affinity of Aminoacylated tRNAs to the Ribosome A-Site

The primary function of the cmnm5s2U modification is to ensure the correct and stable pairing between the tRNA's anticodon and the corresponding codon on the messenger RNA (mRNA) within the ribosome's aminoacyl (A) site. Research has demonstrated that the 2-thiouridine (B16713) (s2U) modification, a core component of cmnm5s2U, significantly enhances the binding affinity of the aminoacylated tRNA to the A-site. noaa.govmdpi.comnih.gov This increased affinity is crucial for the efficient incorporation of the correct amino acid into the growing polypeptide chain. The sulfur atom at the C2 position of the uracil (B121893) ring contributes to a more rigid anticodon structure, which facilitates optimal codon recognition. mdpi.comnih.gov This stabilization helps to discriminate against near-cognate codons, thereby increasing the fidelity of translation. mdpi.com

Modulation of GTP Hydrolysis Rate during Ribosomal Translocation

Ribosomal FunctionEffect of this compound (cmnm5s2U)Reference
Binding to Ribosome A-Site Enhances the binding affinity of Gln-tRNAGln. noaa.gov
GTP Hydrolysis by EF-Tu Increases the rate by fivefold. noaa.gov

Structural and Conformational Effects on Transfer RNA

The functional roles of cmnm5s2U in translation are a direct consequence of the profound structural and conformational changes it imparts to the tRNA molecule, specifically within the anticodon stem-loop (ASL).

Stabilization of the Anticodon Stem Loop (ASL) Structure

The ASL is a critical domain of the tRNA molecule that must maintain a precise three-dimensional structure for accurate decoding. The cmnm5s2U modification plays a significant role in stabilizing this structure. nih.govresearchgate.net The bulky and chemically complex nature of the cmnm5 group, combined with the 2-thio modification, introduces favorable intramolecular interactions. These interactions help to rigidify the loop portion of the ASL, ensuring that the three anticodon bases are properly oriented for presentation to the mRNA codon. nih.gov This structural stabilization is essential for preventing translational frameshifting, where the ribosome slips on the mRNA, leading to the synthesis of non-functional proteins. mdpi.comnih.gov

Structural FeatureInfluence of this compound (cmnm5s2U)Reference
Anticodon Stem Loop (ASL) Induces conformational changes, stabilizing the structure. nih.gov
Ribose Conformation Promotes a C3'-endo conformation. mdpi.com

Formation of Keto-Enol or Zwitterionic Forms and their Role in Codon Recognition

The modified nucleoside this compound (cmnm5s2U), located at the wobble position (position 34) of the transfer RNA (tRNA) anticodon, plays a critical role in ensuring the accuracy and efficiency of protein synthesis. Its unique chemical structure, particularly the presence of the 2-thio group and the C5 substituent, allows for conformational flexibility that is crucial for recognizing specific codons. This includes the formation of alternative tautomeric and ionic states, namely keto-enol and zwitterionic forms, which are pivotal for the recognition of guanosine (G) in the third position of mRNA codons.

In its canonical keto form, 5-substituted 2-thiouridines like cmnm5s2U readily pair with adenosine (A) using standard Watson-Crick geometry. nih.govmdpi.com However, the ability of tRNAs containing these modified uridines to also recognize guanosine (G) at the wobble position is attributed to a shift in the tautomeric or ionic equilibrium of the base. nih.gov This is a key mechanism for expanding the decoding capacity of a single tRNA to read synonymous codons ending in a purine (B94841) (A or G). nih.govacs.org

Research indicates that the 2-thio modification, in conjunction with the C5 substituent, facilitates the formation of either an enol tautomer or a zwitterionic form of the uridine base. nih.govnih.gov In the case of the closely related 5-methylaminomethyl-2-thiouridine (mnm5s2U), which shares structural similarities with cmnm5s2U, it has been proposed that it adopts a zwitterionic form to pair with guanosine. nsf.gov Structural studies and molecular modeling suggest that this zwitterionic or an enol tautomer allows for the formation of a stable base pair with guanine. nih.gov This alternative pairing geometry would otherwise be disfavored with the standard keto form of uridine.

The formation of these non-canonical forms is influenced by the electronic properties endowed by both the sulfur atom at the C2 position and the nature of the substituent at the C5 position. nih.gov The 5-carboxymethylaminomethyl group at C5 of cmnm5s2U, with its potential for charge distribution, likely plays a significant role in stabilizing these alternative forms within the ribosomal decoding center. This structural adaptability ensures that tRNAs containing cmnm5s2U can accurately decode both NNA and NNG codons, thereby maintaining translational fidelity. mdpi.com

The ability to exist in these different chemical states highlights the sophisticated role of post-transcriptional modifications in fine-tuning the process of translation. The keto-enol tautomerism and zwitterionic potential of cmnm5s2U are prime examples of how these modifications expand the chemical repertoire of the four standard RNA bases, enabling precise and efficient codon recognition.

Interactive Data Table: Tautomeric/Ionic Forms and Codon Pairing

Modified NucleosideProposed Form for G-PairingCodon RecognitionReferences
5-methylaminomethyl-2-thiouridine (mnm5s2U)Zwitterionic or Enol tautomerA and G nih.govnsf.gov
5-substituted 2-thiouridinesKeto-enol or ZwitterionicA and G nih.gov
5-carboxymethylaminomethyluridine (B1212367) (cmnm5U)Not specifiedA and G nih.govacs.org

Physiological Implications and Cellular Contexts

Regulatory Roles in Gene Expression and Protein Synthesis Flux

The primary role of 5-carboxymethylaminomethyl-2-thiouridine, located at the wobble position of the tRNA anticodon, is to modulate codon-anticodon interactions during the translation of messenger RNA (mRNA). mdpi.comoup.com This modification is crucial for the accurate and efficient decoding of the genetic code.

Derivatives of 5-methyluridine (B1664183) (xm5U), which include cmnm5s2U, are widely conserved at the 34th position of many prokaryotic tRNAs. nih.govnih.gov The presence of 5-substituted 2-thiouridines at this position, known as R5S2U34, primarily facilitates the standard Watson-Crick base pairing with adenosine (B11128) (A) at the 3'-end of NNA codons. mdpi.com Concurrently, it restricts "wobble" pairing with guanosine (B1672433) (G) at the third position of NNG codons. mdpi.com This enhanced specificity is critical for maintaining translational fidelity and preventing errors in protein synthesis. mdpi.com

The biosynthesis of cmnm5s2U is a multi-step enzymatic process. In Escherichia coli, the MnmE and MnmG enzymes are responsible for installing the 5-carboxymethylaminomethyl (cmnm5) group onto the uridine (B1682114). acs.orgnih.gov This cmnm5s2U can then be a substrate for further modification by the bifunctional enzyme MnmC, which converts it to 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U). nih.govnih.gov

Dynamics under Cellular Stress Conditions

The integrity and function of cmnm5s2U are significantly impacted by cellular stress, particularly oxidative stress, which leads to structural changes that have profound consequences for tRNA activity.

The 2-thiouridine (B16713) moiety is a primary target for reactive oxygen species (ROS). researchgate.net Under conditions of oxidative stress, 5-substituted 2-thiouridines, including cmnm5s2U, are highly susceptible to a chemical reaction known as desulfuration—the removal of the sulfur atom from the C2 position of the uracil (B121893) ring. mdpi.comnih.gov Studies have confirmed that this process occurs not only in vitro but also within living eukaryotic cells, such as baker's yeast and human cell lines, when they are exposed to oxidative agents like hydrogen peroxide. mdpi.comresearchgate.netnih.govpreprints.org This oxidative damage can impair the function of tRNAs containing this modification and disrupt the translation of genetic information. mdpi.comnih.gov The kinetics of desulfuration can be influenced by catalysts like cytochrome C in the presence of hydrogen peroxide. researchgate.net

The oxidative desulfuration of 5-substituted 2-thiouridines (R5S2U) yields two primary products: 5-substituted uridine (R5U) and 5-substituted 4-pyrimidinone nucleoside (R5H2U). mdpi.comresearchgate.net For example, the desulfuration of 5-methylcarboxymethyl-2-thiouridine (mcm5S2U), a closely related compound, produces 5-methylcarboxymethyl uridine (mcm5U) and 5-methylcarboxymethyl-4-pyrimidinone riboside (mcm5H2U). mdpi.compreprints.org

The ratio of these desulfuration products is dependent on several factors, including the pH of the environment and the specific substituent at the C5 position. mdpi.com Research has shown that at a lower pH (6.6), the formation of the 4-pyrimidinone derivative (H2U) is favored, while at a higher pH (7.6), the uridine derivative (U) becomes the main product. mdpi.compreprints.org The nature of the C5 substituent also influences the desulfuration pathway. mdpi.com

Original CompoundOxidative Stress Product 1Oxidative Stress Product 2Notes
5-substituted 2-thiouridine (R5S2U)5-substituted 4-pyrimidinone nucleoside (R5H2U)5-substituted uridine (R5U)Product ratio is pH-dependent. mdpi.compreprints.org

The loss of the sulfur atom from the 2-thiouridine base dramatically alters the functional properties of the tRNA. The desulfuration product, 4-pyrimidinone nucleoside (H2U), has a different pattern of hydrogen bond donors and acceptors compared to the original 2-thiouridine. mdpi.com While 2-thiouridine preferentially pairs with adenosine, the resulting H2U derivative preferentially hybridizes with guanosine. mdpi.com

Organelle-Specific Functions of this compound (e.g., Mitochondrial Translation Optimization)

The cmnm5s2U modification and its relatives are not confined to cytosolic tRNAs; they are also found in mitochondria, where they play a critical role in the proper functioning of the mitochondrial translation apparatus. nih.govebi.ac.uk In Saccharomyces cerevisiae, the enzymes Mss1 and Mto1 (homologues of the bacterial MnmE and MnmG) are located in the mitochondria and are responsible for synthesizing cmnm5U34 on mitochondrial tRNAs for lysine (B10760008), glutamic acid, and glutamine. nih.gov

Advanced Methodologies for Characterization and Study of 5 Carboxymethylaminomethyl 2 Thiouridine

Analytical Techniques for Detection and Quantification

The analysis of cmnm5s2U hinges on techniques that can distinguish it from other uridine (B1682114) modifications and quantify its abundance. High-performance liquid chromatography and mass spectrometry are the cornerstones of these analytical efforts.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of nucleosides from tRNA hydrolysates. nih.gov Reversed-phase HPLC, using columns like the C18, is commonly employed to separate the complex mixture of canonical and modified nucleosides based on their hydrophobicity. nih.govebi.ac.uk The presence of the sulfur atom and the carboxymethylaminomethyl group gives cmnm5s2U a distinct retention time compared to uridine and other modified uridines. mdpi.com

Researchers have developed specific HPLC protocols to analyze tRNA modification profiles. For instance, in studies of Bacillus subtilis and Escherichia coli, tRNA is enzymatically hydrolyzed to nucleosides, which are then separated by HPLC. nih.gov The detection is often performed using a UV detector, as the thiocarbonyl group in 2-thiouridine (B16713) derivatives results in a characteristic absorption maximum at a higher wavelength (around 314 nm) compared to standard nucleosides, enhancing detection specificity. nih.gov HPLC-based assays are also crucial for kinetic studies of tRNA-modifying enzymes, such as MnmC, allowing for the quantification of substrate consumption and product formation over time. ebi.ac.uk

Table 1: Representative HPLC Conditions for cmnm5s2U Analysis

Parameter Condition Source
Column Reversed-phase C18 (e.g., ZORBAX RR Eclipse Plus C18, 4.6 × 100 mm, 3.5 µm) nih.gov
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) pH 5.0 in 95:5 water/methanol or 0.1% v/v formic acid in water nih.gov
Mobile Phase B Acetonitrile or 100% methanol nih.gov
Gradient A multi-step gradient, for example, starting with low %B and ramping up to separate different nucleosides nih.gov
Flow Rate Typically 0.4 ml/min nih.gov
Detection UV detector set to 314 nm to maximize the signal for thiolated uridines nih.gov
Column Temperature Controlled, for example, at 20°C nih.gov

This table is interactive and can be sorted by column.

Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Approaches

For highly sensitive and specific detection and quantification, HPLC is coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com This method combines the separation power of HPLC with the mass-resolving capability of MS, which identifies compounds based on their mass-to-charge ratio (m/z). nih.gov The initial identification of cmnm5s2U relied on mass spectrometric analysis of its trimethylsilyl (B98337) derivative. nih.govoup.com

Modern quantitative LC-MS/MS analyses, often using high-resolution instruments like the Orbitrap, can unambiguously identify cmnm5s2U in complex tRNA digests. nih.govacs.org The process involves:

Separation: Nucleosides from hydrolyzed tRNA are separated via reversed-phase HPLC. nih.gov

Ionization: The eluted nucleosides are ionized, typically using electrospray ionization (ESI) in positive mode. nih.gov

MS1 Analysis: The mass spectrometer scans for the specific m/z of the protonated cmnm5s2U molecule.

Fragmentation (MS2): The parent ion is then fragmented, and the resulting daughter ions are analyzed. This fragmentation pattern serves as a structural fingerprint, confirming the identity of the compound. For example, a characteristic fragment corresponds to the loss of the ribose moiety. nih.gov

Quantitative analyses, such as those using extracted ion chromatograms (EIC), allow for the precise measurement of the amount of cmnm5s2U in a sample. nih.gov This has been instrumental in gene complementation assays to confirm the function of enzymes involved in its biosynthesis, such as MnmE and MnmG. nih.govnih.gov High-resolution LC-MS has also been used to study the consequences of oxidative stress on tRNA modifications, revealing the presence of immature precursor products like cm5S2U in cells with disrupted antioxidant systems. mdpi.com

Structural Biology Approaches Applied to Modified tRNA and Enzyme Complexes

Understanding the functional implications of cmnm5s2U requires atomic-level structural information. X-ray crystallography and NMR spectroscopy are powerful tools for visualizing the modified tRNA and its interactions with the translational machinery and modifying enzymes.

X-ray Crystallography of tRNA Modifying Enzymes in Complex with tRNA Substrates

X-ray crystallography provides high-resolution three-dimensional structures of macromolecules. This technique has been pivotal in elucidating how tRNA-modifying enzymes recognize and catalyze the formation of cmnm5s2U and related modifications. nih.govresearchgate.net For example, the crystal structure of the E. coli methyltransferase MnmM (formerly YtqB) in complex with an anticodon stem loop (ASL) of tRNA(Gln) has been solved. nih.govnih.gov

These structural studies reveal key molecular interactions:

Substrate Recognition: The enzymes specifically recognize the anticodon arm of the tRNA substrate. The structure of E. coli CmoM complexed with tRNA(Ser) shows that the enzyme senses the presence of the modification at position 34 and the adjacent guanosine (B1672433) at position 35. researchgate.net

Conformational Changes: Upon binding, both the enzyme and the tRNA can undergo local conformational changes. researchgate.net A crucial finding is that the target uracil (B121893) base is "flipped out" from its normal stacked position within the anticodon loop, allowing it to enter the enzyme's active site for modification. researchgate.net

Molecular Basis for Specificity: The crystal structures detail the hydrogen bonds and other interactions that provide the basis for the enzyme's specificity, ensuring that only the correct tRNA and the correct uridine are modified. nih.govresearchgate.net For the MnmM enzyme, the structure highlights U33-nm5s2U34-U35 as the key determinant for its specificity. nih.govnih.gov

Table 2: Key Findings from X-ray Crystallography of Related tRNA-Modifying Enzymes

Enzyme Organism Substrate Resolution Key Finding Source
MnmM (YtqB) Bacillus subtilis, Staphylococcus aureus Anticodon Stem Loop of tRNA(Gln) 1.17 - 2.90 Å U33-nm5s2U34-U35 is the key determinant for specificity. nih.govnih.gov
CmoM Escherichia coli tRNA(Ser) with cmo5U34 2.22 Å The hypomodified uracil base is flipped out from the anticodon loop into the enzyme's active site. researchgate.net

This table is interactive and can be sorted by column.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Modified RNA Fragments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography. For the study of cmnm5s2U, NMR is used to analyze the conformation of chemically synthesized RNA fragments (oligonucleotides) containing the modification. researchgate.netresearchgate.net

The synthesis of RNA oligomers with site-specifically incorporated cmnm5s2U is a prerequisite for these studies and is achieved using phosphoramidite (B1245037) chemistry with appropriately protected building blocks. researchgate.net NMR studies can then probe:

Sugar Pucker and Glycosidic Torsion Angle: Analysis of NMR spectra can determine the preferred conformation of the ribose sugar ring and the orientation of the nucleobase relative to the sugar (the χ torsion angle), which is typically in the anti conformation for nucleotides in a standard helix. researchgate.net

Local Conformation: The presence of the bulky and flexible cmnm5s2U modification can influence the local structure and dynamics of the anticodon loop. NMR can detect these subtle changes in structure.

Base Pairing Properties: By studying RNA duplexes containing cmnm5s2U, NMR can provide insights into how the modification influences codon-anticodon interactions, particularly its role in restricting "wobble" pairing. researchgate.net

Ultraviolet (UV) Spectroscopy for Characterizing Spectral Properties within Biological Contexts

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule. It was one of the initial techniques used to characterize cmnm5s2U. nih.govoup.com The thiocarbonyl group at position 2 of the uridine ring causes a significant shift in the UV absorption maximum to a longer wavelength compared to canonical uridine. This distinct spectral property is a hallmark of 2-thiouridine derivatives. nih.gov

The UV absorption spectrum of cmnm5s2U is pH-dependent, reflecting the protonation state of the carboxymethylamino group. This property can be used to study the local environment of the modification. In more advanced applications, UV-vis spectrophotometry is used to monitor the synthesis and reactions of intermediates involved in the modification pathway, such as flavin-iminium intermediates in the MnmEG-catalyzed reaction. acs.orgnih.gov While less detailed than other methods, UV spectroscopy remains a rapid and valuable tool for confirming the presence of the 2-thio modification and for certain biochemical assays. nih.govoup.com

Biochemical and Genetic Manipulation Techniques

The study of cmnm5s2U has been significantly advanced through a combination of genetic engineering in model organisms, reconstitution of enzymatic pathways in vitro, and precise chemical synthesis of modified RNA fragments. These techniques provide complementary insights into the biosynthesis and function of this critical tRNA modification.

Gene Knockout and Gene Complementation Studies in Model Organisms

Gene knockout and complementation studies in model organisms, particularly Escherichia coli and Bacillus subtilis, have been instrumental in identifying and confirming the function of genes involved in the cmnm5s2U biosynthetic pathway. By deleting a specific gene (knockout) and observing the resulting chemical changes in the tRNA, and then reintroducing the gene (complementation) to see if the original state is restored, researchers can definitively link a gene to a specific biochemical step.

In E. coli, novel mutants deficient in the biosynthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), a related compound downstream of cmnm5s2U, were isolated. nih.gov These mutations, defining new loci termed trmE and trmF, resulted in tRNA that contained 2-thiouridine but lacked the 5-methylaminomethyl group. nih.gov The gene trmE is now commonly known as mnmE. Studies on mnmE and gidA (mnmG) mutant strains confirmed their essential role; double mutants of mnmE and gidA are defective in the formation of the cmnm5 side chain. researchgate.netacs.org Similarly, mutations in the asuE gene in E. coli were found to impair the 2-thiolation step, highlighting its role in the formation of the 2-thio group. frenoy.eu

In Gram-positive bacteria like B. subtilis, which lack an ortholog for the E. coli enzyme MnmC, gene complementation assays were crucial for identifying the responsible methyltransferase. nih.govoup.comnih.gov Researchers observed that a knockout of the gene ytqB in B. subtilis led to the absence of mnm5s2U and the accumulation of its precursor, 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U). oup.com Reintroducing the ytqB gene into these deficient cells rescued the formation of mnm5s2U. nih.govoup.com Conversely, transforming mnmC-deficient E. coli with the B. subtilis ytqB gene also restored mnm5s2U synthesis. nih.gov These experiments conclusively demonstrated that YtqB, now renamed MnmM, functions as the methyltransferase in this pathway in Gram-positive bacteria. nih.govnih.gov

GeneOrganismKnockout PhenotypeComplementation ResultReference
mnmE (trmE) / gidA (mnmG)E. coliDefective in formation of the C5 side chain; accumulation of s2U-tRNA.Restores biosynthesis of cmnm5s2U. nih.govresearchgate.netacs.org
mnmCE. coliAccumulation of cmnm5s2U; inability to form mnm5s2U.Restores conversion to mnm5s2U. nih.govnih.gov
asuEE. coliImpaired 2-thiolation of uridine.Restores 2-thiouridine formation. frenoy.eu
ytqB (mnmM)B. subtilisAbsence of mnm5s2U and accumulation of nm5s2U.Restored mnm5s2U synthesis. Also complements E. coli ΔmnmC. nih.govoup.comnih.gov

In Vitro Reconstitution of Biosynthetic Pathways

Recreating the biosynthetic pathway of cmnm5s2U in a controlled test-tube environment provides unparalleled insight into the reaction mechanism, substrate requirements, and enzyme kinetics. nih.gov These in vitro reconstitution studies have successfully dissected the complex, multi-step synthesis of the cmnm5 group.

The initial and central step, catalyzed by the MnmE•GidA (or MnmG) complex, has been extensively studied through in vitro reconstitution. researchgate.net The reaction requires the MnmE and GidA proteins, a tRNA substrate (often sourced from an mnmE knockout mutant to ensure it is unmodified), glycine (B1666218), and several cofactors. researchgate.netacs.org These cofactors include guanosine-5′-triphosphate (GTP), which MnmE binds and hydrolyzes, as well as flavin adenine (B156593) dinucleotide (FAD) and a reduced nicotinamide (B372718) adenine dinucleotide (NADH), which are bound by MnmG. researchgate.netacs.org Methylenetetrahydrofolate (CH2THF) serves as the one-carbon donor. acs.org These studies have provided strong evidence for a proposed mechanism involving a flavin-iminium intermediate (FADH[N⁵=CH₂]⁺) that is central to the transfer of the methylene (B1212753) group to the C5 position of the uridine in the tRNA. researchgate.netacs.org

The subsequent steps in the pathway have also been reconstituted. In E. coli, the bifunctional enzyme MnmC catalyzes the final two steps in the formation of mnm5s2U from cmnm5s2U. oup.comoup.com In vitro assays using purified MnmC and selectively under-modified tRNA substrates have allowed for the measurement of the steady-state kinetics of both the demethylcarboxylation of cmnm5s2U to nm5s2U and the subsequent methylation to mnm5s2U. oup.com Similarly, the activity of the MnmM enzyme from B. subtilis has been confirmed in vitro. Purified recombinant MnmM was shown to successfully methylate tRNA containing nm5s2U (isolated from ΔytqBB. subtilis or ΔmnmCE. coli) to form mnm5s2U, confirming its role as the methyltransferase in organisms that lack MnmC. nih.govoup.com

Reaction StepEnzyme(s)Substrates & CofactorsKey FindingReference
Formation of cmnm5 groupMnmE, MnmG (GidA)tRNA, Glycine, GTP, CH2THF, FAD, NADHDemonstrated the core requirements for the synthesis of the cmnm5 side chain. researchgate.netacs.org
Conversion of cmnm5s2U to nm5s2UMnmC (oxidase domain)cmnm5s2U-tRNAIsolated and measured the kinetics of the first MnmC-catalyzed reaction. oup.com
Conversion of nm5s2U to mnm5s2UMnmC (methyltransferase domain)nm5s2U-tRNA, S-adenosyl methionine (SAM)Measured kinetics of the final methylation step in E. coli. oup.comoup.com
Conversion of nm5s2U to mnm5s2UMnmM (YtqB)nm5s2U-tRNA, S-adenosyl methionine (SAM)Confirmed MnmM as the functional methyltransferase in B. subtilis. nih.govoup.com

Site-Specific Chemical Synthesis and Incorporation of 5-Carboxymethylaminomethyl-2-thiouridine into RNA Oligonucleotides

To study the precise structural and functional consequences of the cmnm5s2U modification without the complexity of a full-length tRNA molecule, chemical synthesis provides a powerful tool. This approach allows for the creation of short RNA oligonucleotides, such as those corresponding to the anticodon stem-loop, with cmnm5s2U placed at a specific position. nih.govresearchgate.net

The primary method used is solid-phase phosphoramidite chemistry. nih.govresearchgate.net This involves the sequential addition of nucleotide building blocks to a growing RNA chain that is anchored to a solid support. To incorporate cmnm5s2U, a corresponding phosphoramidite monomer must first be synthesized. This is a significant chemical challenge due to the multiple reactive groups on the nucleoside: the carboxymethylamino side chain, the 2-thiocarbonyl group, and the ribose hydroxyls. nih.gov

The synthesis requires a carefully planned strategy using orthogonal protecting groups. These are temporary chemical modifications that mask the reactive sites, preventing unwanted side reactions during the assembly of the RNA chain. nih.gov For instance, the carboxylic acid and amine functions of the cmnm5 side chain must be protected with groups that are stable during the synthesis cycles but can be cleanly removed at the end without damaging the delicate RNA product or the 2-thio group. nih.govnih.gov The synthesis of RNA containing the 2-thiocarbonyl group also requires special conditions during the final deprotection and purification steps to prevent oxidative desulfurization, where the sulfur atom is lost. nih.govresearchgate.net

Once synthesized, these modified RNA oligomers are invaluable for a range of biophysical studies, including NMR spectroscopy and X-ray crystallography to determine the three-dimensional structure of the anticodon loop, and for hybridization studies to measure the effect of the modification on codon binding affinity and specificity. researchgate.netnih.gov

Future Research Directions and Unresolved Questions

Identification of Novel Biosynthetic Enzymes and Regulatory Factors

The biosynthetic pathway for the mnm5-group, for which cmnm5s2U is a precursor, is not universally conserved. In Gram-negative bacteria like Escherichia coli, the enzymes MnmE, MnmG, and the bifunctional MnmC are well-characterized. nih.govnih.govoup.com MnmE and MnmG work as a complex to install the initial carboxymethylaminomethyl group, while MnmC catalyzes the final two steps to produce the mature 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U). nih.govnih.gov

However, many organisms, including Gram-positive bacteria and plants, possess mnm5s2U in their tRNAs but lack an ortholog for the MnmC enzyme. nih.govnih.gov This observation prompted research that successfully identified a novel methyltransferase in Bacillus subtilis, named MnmM (formerly YtqB), which fulfills the function of MnmC. nih.govnih.govresearchgate.net This discovery underscores a significant unresolved question: what other novel enzymes are involved in this pathway in the vast array of organisms that lack canonical MnmC? Future research must focus on comparative genomics and functional assays to identify these missing enzymes across different domains of life.

Furthermore, the regulation of this pathway is poorly understood. The MnmEG complex can use either glycine (B1666218) or ammonium (B1175870) as a substrate to produce cmnm5U34 or 5-aminomethyluridine (B12866518) (nm5U34), respectively. asm.org The factors that dictate this choice in vivo remain unknown. nih.gov It is hypothesized that interactions with specific tRNA substrates or other unidentified regulatory proteins may control the output of the MnmEG complex, representing a critical area for future investigation. nih.gov

Organism TypeKnown EnzymesUnresolved QuestionsKey References
Gram-negative Bacteria (e.g., E. coli) MnmE, MnmG, MnmCWhat factors regulate the choice between glycine and ammonium as substrates for MnmEG? nih.gov, oup.com
Gram-positive Bacteria (e.g., B. subtilis) MnmE, MnmG, MnmM (YtqB)Are there other accessory proteins involved in the MnmM-catalyzed step? nih.gov, nih.gov
Plants (e.g., A. thaliana) MnmM ortholog confirmedWhat are the full enzymatic and regulatory networks in plant cytosol and organelles? nih.gov, nih.gov
Eukaryotes (Mitochondria) Homologs GTPBP3 (MnmE) and MTO1 (MnmG)How is the pathway regulated in response to metabolic state and what enzymes complete the modification? researchgate.net

Comprehensive Mechanistic Elucidation of Enzyme-Catalyzed Reactions

While the enzymes MnmE and MnmG are known to install the cmnm5 group, the detailed chemical mechanism of this complex reaction remains elusive. nih.govnih.govresearchgate.net The reaction is known to require GTP, FAD, and NADH as cofactors, and utilizes glycine and a tetrahydrofolate (THF) derivative as substrates. nih.govnih.govacs.org Recent breakthroughs have identified methylene (B1212753) THF as the one-carbon donor and confirmed that reduced FAD is essential for the reaction. nih.govnih.gov

A proposed mechanism involves the formation of a flavin-iminium intermediate (FADH[N⁵=CH₂]⁺) that serves as the electrophile for the modification of the uridine (B1682114) base. researchgate.netacs.org However, the precise steps of this transformation, particularly how the uridine base is activated for nucleophilic attack, are not fully resolved. Two competing hypotheses suggest that uridine is activated either by a covalent adduct with a conserved cysteine residue from one of the enzymes or by the N1 nitrogen of the uridine base itself. acs.org

Future research must employ a combination of advanced techniques, including rapid kinetics, isotopic labeling, and structural biology, to trap reaction intermediates and provide a step-by-step molecular description of catalysis. Elucidating whether a covalent enzyme-RNA intermediate is formed and identifying the specific residues involved in acid-base catalysis are key unresolved aspects. acs.orgacs.org

Reaction ComponentKnown Role/IdentityUnresolved Mechanistic DetailsKey References
Enzyme Complex MnmE/MnmG (GidA)How does GTP hydrolysis couple to the chemical steps? What is the precise stoichiometry and conformational cycling of the complex during catalysis? researchgate.net
Substrates Uridine (in tRNA), Glycine, Methylene THFHow is the C5 position of uridine activated for attack? How does glycine intercept the methylene intermediate? nih.gov, nih.gov, acs.org
Cofactors GTP, FAD, NADHWhat is the exact role of the reduced FAD? How is the flavin-iminium intermediate stabilized and transferred? nih.gov, researchgate.net, acs.org
Key Intermediate Proposed FADH[N⁵=CH₂]⁺Direct structural evidence for the intermediate bound to the enzyme-tRNA complex is needed. acs.org, acs.org

Interplay with Other tRNA Modifications and their Synergistic Effects on Translation

Transfer RNA molecules are decorated with a multitude of post-transcriptional modifications that often work in concert to ensure proper tRNA folding, stability, and function in translation. nih.govbiorxiv.orgsemanticscholar.org The cmnm5s2U modification is a prime example, consisting of two distinct chemical alterations at the same nucleoside: the cmnm5 group at position 5 and the sulfur at position 2. These two modifications are known to have synergistic effects on codon recognition. asm.orgnih.gov

Understanding the Dynamic Regulation and Adaptive Responses of 5-Carboxymethylaminomethyl-2-thiouridine in Diverse Physiological States

The levels of tRNA modifications are not static; they can change in response to environmental cues and cellular stress, forming a layer of translational control that helps cells adapt. nih.gov The biosynthesis of cmnm5s2U is known to be dynamic, with the output of the pathway in E. coli being dependent on growth conditions. nih.gov This suggests that the modification level is actively regulated to tune the translational machinery to specific physiological needs.

A key unresolved area is how cells modulate cmnm5s2U levels in response to specific stresses. For example, under oxidative stress, 5-substituted 2-thiouridines are susceptible to desulfurization, which would convert cmnm5s2U to its 2-oxo counterpart, likely altering its decoding properties. mdpi.com Research is needed to determine the rate of such damage in vivo and to identify potential repair mechanisms. Furthermore, since glycine is a direct precursor, the status of cmnm5U modification could be linked to the metabolic state of the cell, particularly one-carbon metabolism. Investigating how nutrient availability and metabolic shifts impact the flux through the cmnm5s2U biosynthetic pathway is a critical direction for future research. nih.govnih.gov

Advanced Structural and Biophysical Probing of Modified tRNA-Ribosome Interactions

The ultimate function of cmnm5s2U is realized at the ribosome, where it facilitates the correct reading of codons in the mRNA. nih.gov The modification, particularly the 2-thio group, restricts the conformation of the wobble base, which is thought to prevent misreading of non-cognate codons. asm.org While this general principle is accepted, a high-resolution view of how the entire cmnm5s2U nucleoside interacts with the ribosomal decoding center is lacking.

Future research requires the use of advanced structural and biophysical techniques to fill this gap. Cryo-electron microscopy (cryo-EM) studies of ribosomes paused with cmnm5s2U-containing tRNAs in the A-site could provide unprecedented detail of the interactions with the 16S/18S rRNA and ribosomal proteins. nih.gov Additionally, biophysical methods like optical trapping can measure the precise impact of the modification on the kinetics and thermodynamics of tRNA binding and translocation through the ribosome. nih.govpsu.edu Molecular dynamics simulations can complement these experimental approaches by providing insights into the dynamic behavior of the modified anticodon loop within the ribosome, helping to build a complete structure-function model. uleth.ca Understanding these fundamental biophysical interactions is essential to explain how a single modification can fine-tune the expression of entire sets of genes. nih.gov

Q & A

Q. What is the biological role of this compound in mitochondrial tRNA function?

  • Methodological Answer : This modification enhances codon-anticodon interactions at the wobble position (U34) of mitochondrial tRNA<sup>Glu</sup>, tRNA<sup>Gln</sup>, and tRNA<sup>Lys</sup>. To study its role:
  • Perform in vitro translation assays with synthetic tRNAs lacking the modification to assess codon recognition efficiency .
  • Use UV melting curves to compare thermal stability of modified vs. unmodified tRNA .

Advanced Research Questions

Q. How can researchers experimentally differentiate between this compound and 5-methylaminomethyl-2-thiouridine (mnm5s2U) in tRNA?

  • Methodological Answer :
  • Enzymatic Digestion + LC-MS/MS : Digest tRNA with RNase T1, isolate nucleosides, and use hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS. The carboxymethylaminomethyl group in this compound produces a distinct mass shift (+58.005 Da) compared to mnm5s2U .
  • Isotopic Labeling : Grow bacterial cultures in <sup>13</sup>C-labeled media to trace biosynthetic pathways. The carboxyl group in this compound incorporates <sup>13</sup>C, detectable via NMR or MS .

Q. What strategies resolve contradictions in proposed biosynthesis pathways for this compound?

  • Methodological Answer :
  • Comparative Genomics : Identify homologs of MnmC/MnmD enzymes across bacterial species. Knockout strains can validate whether these genes are essential for this compound formation .
  • Metabolite Profiling : Use <sup>1</sup>H-NMR to track intermediate metabolites (e.g., carboxymethylaminomethyl precursors) in mitochondrial extracts .

Q. How can researchers optimize the detection of low-abundance this compound in complex biological matrices?

  • Methodological Answer :
  • Preconcentration Techniques : Apply solid-phase extraction (SPE) with mixed-mode sorbents to enrich modified nucleosides from tRNA hydrolysates .
  • Derivatization : Use boronate affinity chromatography to selectively capture 2-thiouridine derivatives, improving MS sensitivity .

Handling Data Contradictions

Q. How should researchers address conflicting reports on the subcellular localization of this compound biosynthesis?

  • Methodological Answer :
  • Subcellular Fractionation : Isolate mitochondrial and cytoplasmic tRNA from bacterial cells (e.g., E. coli) via differential centrifugation. Validate purity using marker enzymes (e.g., citrate synthase for mitochondria) .
  • Fluorescent Probes : Design probes targeting the carboxymethylaminomethyl group for live-cell imaging (e.g., click chemistry with azide-modified analogs) .

Experimental Design Considerations

Q. What controls are essential when studying the functional impact of this compound deficiency?

  • Methodological Answer :
  • Positive Controls : Use tRNA from wild-type strains or synthetic tRNA with confirmed modifications.
  • Negative Controls : Employ tRNA from MnmC/MnmD knockout strains or chemical inhibition of modification enzymes (e.g., thio-blockers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Carboxymethylaminomethyl-2-thiouridine
Reactant of Route 2
Reactant of Route 2
5-Carboxymethylaminomethyl-2-thiouridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.